molecular formula C40H40Br2P2+2 B12820960 Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide

Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide

Cat. No.: B12820960
M. Wt: 742.5 g/mol
InChI Key: WTFXVDWCEPLDDY-UHFFFAOYSA-N
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Description

Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide is a complex organic compound with the molecular formula C40H38Br2P2. This compound is known for its unique structure, which includes two triphenylphosphonium groups connected by a butyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide typically involves the reaction of triphenylphosphine with a butyl halide under specific conditions. One common method includes the following steps:

    Starting Materials: Triphenylphosphine and 1,4-dibromobutane.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.

    Catalysts and Solvents: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile is used. A phase transfer catalyst like tetrabutylammonium bromide may be added to enhance the reaction rate.

    Procedure: Triphenylphosphine is dissolved in the solvent, and 1,4-dibromobutane is added dropwise. The mixture is stirred and heated for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Automated Systems: Automated addition of reagents and solvents to maintain consistency.

    Purification: Industrial purification techniques such as column chromatography or crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, cyanide ions, thiolate ions.

    Solvents: Polar aprotic solvents like DMSO, acetonitrile.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: Employed in the study of mitochondrial function and as a carrier for delivering bioactive molecules into cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide involves its interaction with biological membranes and enzymes. The compound’s phosphonium groups facilitate its uptake into cells, where it can target specific molecular pathways. For example, in mitochondrial studies, it can disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group, used in mitochondrial research.

    Tetramethylenebis(triphenylphosphonium bromide): Another related compound with applications in organic synthesis and as a catalyst.

Uniqueness

Triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide is unique due to its dual phosphonium groups connected by a butyl chain, which enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C40H40Br2P2+2

Molecular Weight

742.5 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dihydrobromide

InChI

InChI=1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;

InChI Key

WTFXVDWCEPLDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br

Origin of Product

United States

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